molecular formula C7H4BrClF2 B15202581 3-Bromo-2-chloro-4,5-difluorotoluene CAS No. 1208077-47-7

3-Bromo-2-chloro-4,5-difluorotoluene

Cat. No.: B15202581
CAS No.: 1208077-47-7
M. Wt: 241.46 g/mol
InChI Key: USBJXABOSIMXOC-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4,5-difluorotoluene is an aromatic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a toluene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-4,5-difluorotoluene typically involves halogenation reactions. One common method is the selective bromination and chlorination of 4,5-difluorotoluene. The process can be carried out using bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often include controlled temperatures and specific solvents to ensure selective halogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-4,5-difluorotoluene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles.

    Coupling Reactions: It can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, are commonly used along with bases like potassium carbonate. The reactions are conducted under inert atmospheres, such as nitrogen or argon.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted toluenes can be formed.

    Coupling Products: Biaryl compounds and other complex aromatic structures are typical products of coupling reactions.

Scientific Research Applications

3-Bromo-2-chloro-4,5-difluorotoluene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of new materials with specific electronic and optical properties.

    Pharmaceuticals: It is explored for its potential use in the synthesis of pharmaceutical intermediates and active compounds.

    Agrochemicals: The compound is investigated for its role in the synthesis of new agrochemical agents.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-4,5-difluorotoluene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the halogen atoms. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5-difluorotoluene
  • 3-Bromo-4-chlorobenzotrifluoride
  • 1-Bromo-2,4,5-trifluorobenzene

Uniqueness

3-Bromo-2-chloro-4,5-difluorotoluene is unique due to the specific arrangement of halogen atoms on the toluene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for selective reactions and the synthesis of specialized compounds.

Properties

CAS No.

1208077-47-7

Molecular Formula

C7H4BrClF2

Molecular Weight

241.46 g/mol

IUPAC Name

3-bromo-4-chloro-1,2-difluoro-5-methylbenzene

InChI

InChI=1S/C7H4BrClF2/c1-3-2-4(10)7(11)5(8)6(3)9/h2H,1H3

InChI Key

USBJXABOSIMXOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)Br)F)F

Origin of Product

United States

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